![molecular formula C23H20N2O B2374357 1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole CAS No. 637754-16-6](/img/structure/B2374357.png)
1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole” is a benzimidazole derivative. Benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . Moreover, benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives allows them to interact easily with the biopolymers of the living system . The specific molecular structure of “this compound” is not available in the retrieved data.Chemical Reactions Analysis
Benzimidazole derivatives have been synthesized and screened for their various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . The specific chemical reactions of “this compound” are not available in the retrieved data.Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be influenced by the functional groups on the core structure . The specific physical and chemical properties of “this compound” are not available in the retrieved data.Scientific Research Applications
Anticancer Potential
Benzimidazole derivatives have been synthesized and tested for their in vitro anticancer activity. For instance, compounds were screened against HeLa and PC3 cells, with one compound showing moderate cytotoxic effects towards HeLa cells, indicating potential anticancer applications (El-Shekeil, Obeid, & Al-Aghbari, 2012).
Antihistaminic Agents
Another study focused on the synthesis of benzimidazole derivatives for H1-antihistaminic activity. Some derivatives exhibited potent activity, underscoring the importance of structural components for effective antihistaminic properties (Iemura et al., 1986).
Structural and Spectroscopic Studies
Benzimidazole derivatives have also been the subject of structural and spectroscopic studies, offering insights into their chemical behavior and potential applications in various fields, such as material science and pharmaceuticals (Saral, Özdamar, & Uçar, 2017).
Chemotherapy of Alveolar Hydatid Disease
A study on the biological effects of a benzimidazole prodrug in gerbils against Echinococcus multilocularis metacestodes showed significant morphological damage, suggesting its utility in treating alveolar hydatid disease (Walchshofer et al., 1990).
Corrosion Inhibition
Benzimidazole derivatives have been studied for their ability to inhibit the corrosion of iron in hydrochloric acid solutions, indicating potential applications in materials science and engineering (Khaled, 2003).
Safety and Hazards
Properties
IUPAC Name |
1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-26-20-14-11-18(12-15-20)13-16-23-24-21-9-5-6-10-22(21)25(23)17-19-7-3-2-4-8-19/h2-16H,17H2,1H3/b16-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJCJKVUHPVUOQ-DTQAZKPQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![hexyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2374277.png)
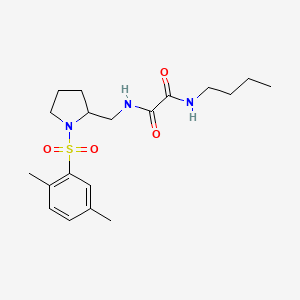

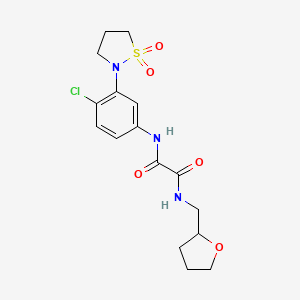
![(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2374286.png)
![(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2374288.png)
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2374289.png)
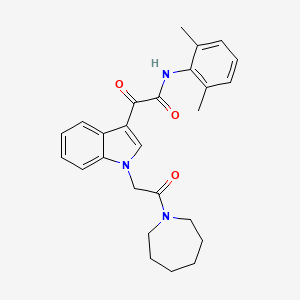
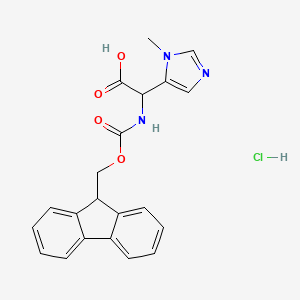
![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2374292.png)

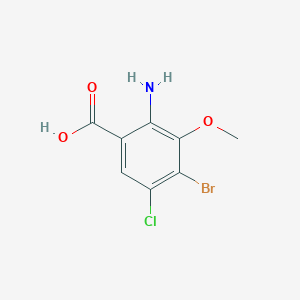
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2374297.png)
